molecular formula C20H21N3O3 B2848102 N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941873-50-3

N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2848102
CAS No.: 941873-50-3
M. Wt: 351.406
InChI Key: VELPDIQXHZOHCX-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that features a piperidine ring, a benzyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves the reaction of benzylamine with 3-(2-oxopiperidin-1-yl)benzoic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general steps are as follows:

    Formation of the Acid Chloride: 3-(2-oxopiperidin-1-yl)benzoic acid is reacted with oxalyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with benzylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
  • N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Uniqueness

N1-benzyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and the benzyl group makes it particularly interesting for medicinal chemistry applications, as these moieties are often found in bioactive compounds.

Properties

IUPAC Name

N-benzyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-18-11-4-5-12-23(18)17-10-6-9-16(13-17)22-20(26)19(25)21-14-15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELPDIQXHZOHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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